Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester
Description
Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester (IUPAC name) is a halogenated benzoic acid ester featuring a sulfonyloxy substituent at the para position. The compound’s structure includes:
Properties
IUPAC Name |
benzyl 4-(2,2,2-trichloroethoxysulfonyloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3O6S/c17-16(18,19)11-24-26(21,22)25-14-8-6-13(7-9-14)15(20)23-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEAPSHBGVRYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20798715 | |
| Record name | Benzyl 4-{[(2,2,2-trichloroethoxy)sulfonyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20798715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653605-32-4 | |
| Record name | Benzyl 4-{[(2,2,2-trichloroethoxy)sulfonyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20798715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester (CAS No. 653605-34-6) is a compound with significant potential in various biological applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₆H₁₃Cl₃O₆S
- Molecular Weight : 439.7 g/mol
The structure consists of a benzoic acid moiety linked to a phenylmethyl group and a sulfonate ester derived from 2,2,2-trichloroethanol. This unique configuration contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
- Interaction with Biomolecules : The compound may interact with various biomolecular targets, influencing cellular pathways involved in inflammation and pain modulation.
- Chemical Reactivity : The presence of the trichloroethoxy group enhances its reactivity, allowing it to participate in diverse chemical transformations that may affect biological systems.
Pharmacological Properties
Research indicates that benzoic acid derivatives often exhibit notable pharmacological activities. For instance:
- Anti-inflammatory Effects : Compounds similar to this benzoic acid derivative have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins.
- Analgesic Activity : Studies suggest that the compound may exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain through similar mechanisms.
Study on Analgesic Activity
A study investigated the analgesic effects of benzoic acid derivatives in a rat model. The results indicated that:
- Dosage Range : Administration of the compound at doses ranging from 12.5 mg/kg to 200 mg/kg resulted in significant dose-dependent increases in response time to nociceptive stimuli.
- Comparison with Aspirin : The compound demonstrated a lower nociceptive response count compared to aspirin (ASA), suggesting a potentially safer profile regarding gastrointestinal side effects associated with ASA .
Toxicity Studies
Toxicity assessments were conducted following OECD guidelines:
- LD50 Evaluation : The lethal dose (LD50) was determined to be below 2000 mg/60 kg body weight, indicating a toxicity profile similar to that of ASA but with reduced gastric mucosal erosion .
- Histopathological Observations : Treated groups showed significantly less gastric mucosal damage compared to ASA-treated groups at equivalent concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Antimicrobial properties |
| 4-Hydroxybenzoic Acid | Hydroxyl group on phenyl ring | Preservative and antioxidant |
| 4-Aminobenzoic Acid | Amino group on phenyl ring | Used in dye synthesis |
| Benzoic Acid Derivative Similarities | Varying functional groups affecting reactivity | Varies from analgesic to antimicrobial |
Scientific Research Applications
Biological Activities
Benzoic acid derivatives are known for their diverse biological activities. The compound in focus has been studied for:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell membranes.
- Antioxidant Activity : Some studies have shown that benzoic acid derivatives can act as effective antioxidants, scavenging free radicals and thus potentially offering protective effects against oxidative stress in biological systems .
Industrial Applications
The unique properties of benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester make it suitable for several industrial applications:
- Pesticide Formulation : Its chemical structure allows it to be used as an active ingredient in pesticide formulations. The sulfonyl group can enhance the efficacy of pesticides by improving their solubility and stability.
- Pharmaceutical Development : The compound's potential as a bioactive agent makes it a candidate for further development in drug formulation. Its ability to modify biological pathways suggests possible applications in treating infections or inflammatory conditions.
Case Study 1: Antimicrobial Evaluation
A study conducted on related benzoic acid derivatives demonstrated their effectiveness against various strains of bacteria and fungi. The results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that benzoic acid derivatives could serve as alternative antimicrobial agents.
Case Study 2: Pesticidal Activity
Research into the pesticidal properties of sulfonylated benzoic acids revealed promising results in controlling agricultural pests. Field trials indicated that formulations containing these compounds significantly reduced pest populations while exhibiting low toxicity to non-target organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects: Halogenation: The trichloroethoxy group in the target compound introduces stronger electron-withdrawing effects compared to non-halogenated analogs like benzylparaben. This may increase stability in acidic conditions but raise toxicity concerns . Sulfonyloxy vs. Hydroxy: The sulfonyloxy group enhances electrophilicity, making the compound more reactive in nucleophilic substitutions than benzylparaben’s phenolic hydroxyl group .
Ester Group Variations :
- Phenylmethyl ester (target) vs. allyl ester (177712-13-9): Phenylmethyl esters are typically more stable toward hydrolysis than allyl esters, which are prone to elimination reactions .
- Methyl/ethyl esters () vs. phenylmethyl : Smaller esters (methyl/ethyl) offer higher volatility but lower biocompatibility compared to bulky phenylmethyl groups .
Synthetic Pathways: Sulfonate esters like the target compound are often synthesized via sulfonation of phenolic intermediates followed by esterification. describes similar steps using DMSO and K₂CO₃ for ester formation . Halogenation of ethoxy groups may involve trichloroethylation reagents, as seen in trifluoroethoxy analogs in .
Compared to non-halogenated benzylparaben (), the target compound likely requires specialized disposal due to persistent halogenated byproducts .
Preparation Methods
Sulfonate Ester Formation via N-Fluorobenzenesulfonimide (NFSI) Catalysis
A modern and efficient method to prepare sulfonate esters, including derivatives similar to the target compound, involves the use of N-fluorobenzenesulfonimide (NFSI) as a sulfonylating agent in the presence of catalytic potassium fluoride (KF) and potassium carbonate (K2CO3) as a base. This method operates under mild conditions and offers high yields with broad substrate tolerance.
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- NFSI (1.2 equiv) is dissolved in DMF.
- Catalytic KF (0.25 equiv) is added at room temperature, forming benzenesulfonyl fluoride in situ.
- The phenolic substrate (bearing the benzoic acid or related group) is added, followed by K2CO3 (1.2 equiv).
- The reaction proceeds at room temperature for 1–3 hours.
- Upon completion, the mixture is filtered, solvent removed, and the product purified by column chromatography.
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- Mild conditions preserve sensitive functional groups.
- Catalytic use of KF makes the process cost-effective.
- Excellent yields (up to 92%) have been reported for analogous sulfonate esters.
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- The phenol is converted to its potassium salt, which then reacts with benzenesulfonyl fluoride generated from NFSI and KF.
- KF is regenerated, allowing catalytic turnover.
This approach is highly relevant for preparing the sulfonate ester moiety of the target compound, especially when the phenol is substituted with 2,2,2-trichloroethoxy groups or similar electron-withdrawing substituents.
Mixed Anhydride Method for Esterification and Sulfonylation
Another route involves formation of mixed anhydrides from benzoic acid derivatives, which can then be reacted with alcohols or phenols to form esters or sulfonate esters.
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- An adjuvant base is added to a mixture of benzoic acid and a reactive acid derivative (such as an acid chloride or sulfonyl chloride).
- This forms mixed anhydrides that are more reactive intermediates.
- Subsequent reaction with benzyl alcohol or phenol derivatives leads to formation of the phenylmethyl ester and sulfonate ester functionalities.
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- Use of bases like pyridine or triethylamine to scavenge HCl.
- Low to moderate temperatures to control selectivity.
- Palladium or nickel catalysts may be employed in cross-coupling steps if arylzinc reagents are involved for more complex derivatives.
This method is suitable for large-scale synthesis and offers good yields and selectivity when optimized.
Transesterification Approach
For the phenylmethyl ester part, transesterification of ethyl benzoate with benzyl alcohol is a classical and straightforward method.
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- Ethyl benzoate is reacted with benzyl alcohol under acidic or basic catalysis.
- The reaction mixture is washed, dried, and distilled to isolate the phenylmethyl ester.
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- This method is simple but may require removal of excess alcohol and by-products.
- It is often used as an alternative or complementary step after sulfonylation to achieve the final ester.
This approach is documented for benzoic acid phenyl methyl ester and can be adapted for the sulfonate ester derivative by starting with appropriately substituted benzoate esters.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|
| NFSI Catalyzed Sulfonylation | NFSI, KF (catalytic), K2CO3, DMF, RT | 85–92% | Mild, catalytic, high yield | Suitable for sensitive substrates |
| Mixed Anhydride Formation | Benzoic acid, acid chloride, base, alcohol | Variable | High selectivity, scalable | Requires careful control of conditions |
| Transesterification | Ethyl benzoate, benzyl alcohol, catalyst | Moderate | Simple, classical ester synthesis | May need purification steps |
- Catalytic KF amount can be reduced to 0.25 equivalents without sacrificing yield in sulfonylation reactions, improving cost-efficiency.
- Mixed anhydride intermediates provide enhanced reactivity and selectivity, especially when combined with palladium or nickel catalysts for complex substrates.
- Transesterification conditions must be optimized to avoid side reactions; acid or base catalysis can be chosen based on substrate sensitivity.
- The presence of electron-withdrawing groups such as trichloroethoxy enhances the electrophilicity of the sulfonyl group, facilitating sulfonate ester formation under mild conditions.
The preparation of "Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester" can be effectively achieved by combining modern sulfonylation methods using NFSI and catalytic KF with classical esterification or transesterification techniques. Mixed anhydride intermediates offer an alternative scalable route with good selectivity. The choice of method depends on substrate sensitivity, scale, and desired purity. The NFSI/KF method stands out for its mild conditions, catalytic efficiency, and broad applicability, making it a preferred approach in contemporary synthetic organic chemistry for preparing such sulfonate esters.
Q & A
Basic Research Questions
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer: Structural elucidation typically involves a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY, HSQC) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) confirm the molecular formula. For crystalline derivatives, X-ray crystallography provides definitive bond-length and stereochemical data. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) (e.g., as used in plant extract analyses) are standard for purity assessment. Thin-layer chromatography (TLC) with multiple solvent systems can screen for impurities. Quantitative methods include elemental analysis and Karl Fischer titration for moisture content. Always validate results against reference standards .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture due to potential hydrolysis of sulfonyl ester groups. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or MS fragmentation patterns) require multi-technique validation :
- Compare experimental IR spectra with computational predictions (DFT simulations).
- Use heteronuclear multiple-bond correlation (HMBC) NMR to confirm long-range couplings.
- Re-synthesize the compound via an alternative route to rule out synthetic artifacts.
- Cross-check with literature on analogous compounds, such as trimethylsilyl ester derivatives .
Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yields?
- Methodological Answer: Synthesis often involves stepwise functionalization :
Sulfonation : React 4-hydroxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl group.
Esterification : Treat with 2,2,2-trichloroethanol under Mitsunobu conditions (DIAD, PPh₃) to form the trichloroethoxy sulfonate intermediate.
Benzylation : Use benzyl bromide and a base (K₂CO₃) in anhydrous DMF.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time, while low temperatures (−20°C) minimize side reactions. Yields typically range from 45–65%, depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How does the compound’s reactivity vary under different solvent systems?
- Methodological Answer: Solvent polarity significantly impacts reactivity. In aprotic solvents (e.g., DCM, THF), the sulfonate ester group is stable, but in protic solvents (e.g., methanol/water mixtures), hydrolysis occurs rapidly. Kinetic studies using UV-Vis spectroscopy can track degradation rates. Computational modeling (e.g., COSMO-RS) predicts solvation effects and guides solvent selection for reactions .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data in literature?
- Methodological Answer: Contradictions in toxicity profiles (e.g., acute vs. chronic effects) require:
- Dose-response studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values.
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to toxicity.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzylparaben) to identify structure-activity relationships .
Application in Experimental Design
Q. What strategies are recommended for incorporating this compound into polymer or prodrug formulations?
- Methodological Answer: For prodrugs, conjugate the ester moiety via enzymatically cleavable linkers (e.g., glycine spacers). In polymers, use RAFT polymerization to graft the compound onto poly(lactic-co-glycolic acid) (PLGA) backbones. Monitor release kinetics using dialysis membranes and validate bioactivity via cell-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
